Sibutramine-d6
Overview
Description
Sibutramine-d6 is a variant of Sibutramine, a norepinephrine, serotonin, and dopamine reuptake inhibitor . It is used to assist with weight loss in obesity . This compound has a molecular formula of C17H26ClN .
Synthesis Analysis
A paper titled “Synthesis Design of an Anti-Obesity Agent ‘Sibutramine’: A Reatrosynthetic Approach” discusses the synthetic protocols for Sibutramine . The proposed synthesis schemes are based on retrosynthetic analysis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H26ClN . It has a molecular weight of 285.9 g/mol .
Chemical Reactions Analysis
Sibutramine and its two metabolites have been quantified in human plasma using liquid chromatography–tandem mass spectrometry (LC–MS/MS) . This method was validated over a linear concentration range of 10.0–10,000.0 pg/mL for Sibutramine and its metabolites .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.9 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 5 .
Scientific Research Applications
Pharmacokinetics and Genotype Effect : The pharmacokinetics of sibutramine and its active metabolites are influenced by CYP2B6 genotypes. This was observed in a study involving healthy subjects, indicating genetic factors play a role in the metabolic clearance of sibutramine's metabolites (Chung et al., 2011).
Obesity Management : Sibutramine has been shown to be effective for obesity management, acting as a serotonin-norepinephrine reuptake inhibitor. It helps reduce appetite and induce weight loss (Luque & Rey, 2002).
Chiral Analysis in Plasma : A study introduced a method for separating R(+)- and S(-)-isomers of sibutramine and its metabolites, providing insights into the stereoisomers of these compounds in rat plasma (Bae et al., 2009).
Abuse Liability Assessment : Sibutramine has been assessed for abuse liability. At therapeutic and supratherapeutic doses, it demonstrated low abuse potential compared to a control substance like d-amphetamine (Schuh et al., 2000).
Weight Maintenance after Loss : Sibutramine aids in maintaining weight loss over extended periods when combined with a calorie deficit diet (James et al., 2000).
Thermogenic Effects : It has been shown to increase energy expenditure and satiety, contributing to its weight-reducing properties (Hansen et al., 1998).
Sympathetic Vasomotor Tone : The blood pressure response to long-term sibutramine therapy may be related to sympathetic nerve traffic before treatment (Heusser et al., 2007).
Determination in Weight-Loss Products : A study described a method for determining sibutramine in health products using UHPLC-MS/MS, highlighting its relevance in monitoring dietary supplements (Ji, 2015).
Cardiovascular Effects in Rats : Research on rats indicated that sibutramine influences cardiovascular systems, including heart rate and blood pressure (Woolard et al., 2004).
Cardiovascular Risk-Benefit Profile : The cardiovascular risk-benefit profile of sibutramine was studied, emphasizing the need for careful consideration of its use in individuals with high cardiovascular risk (Scheen, 2010).
Mechanism of Action
Target of Action
Sibutramine-d6 primarily targets neurotransmitters in the brain, specifically norepinephrine, serotonin, and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and the feeling of satiety .
Mode of Action
This compound operates as a norepinephrine, serotonin, and dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters at the neuronal synapse, it promotes a sense of satiety and decreases appetite, thereby reducing food intake .
Biochemical Pathways
The therapeutic effects of this compound are exerted predominantly via its secondary (M1) and primary (M2) amine metabolites . These metabolites inhibit the reuptake of norepinephrine, serotonin, and dopamine both in vitro and in vivo . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of neurotransmitter reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced satiety, reduced food intake, and increased energy expenditure . Additionally, this compound has been found to have effects on cardiac hERG K+ channels .
Action Environment
Environmental factors such as the patient’s health status can influence the action, efficacy, and stability of this compound. For instance, it has been reported that Sibutramine is associated with QT-prolongation and cardiovascular adverse effects such as tachycardia, hypertension, and arrhythmias in a number of clinical cases . Therefore, the safety of this compound should be assessed considering the possible risk occurring in preclinical testing and clinical use .
Safety and Hazards
Sibutramine was withdrawn from the US market due to association with adverse cardiovascular outcomes especially with patients having preexisting cardiac disease . Subjects with preexisting cardiovascular conditions who were receiving long-term sibutramine treatment had an increased risk of nonfatal myocardial infarction and nonfatal stroke .
Biochemical Analysis
Biochemical Properties
Sibutramine-d6, like its parent compound sibutramine, interacts with various enzymes and proteins involved in neurotransmitter reuptake. It inhibits the reuptake of serotonin and noradrenaline, and to a lesser extent, dopamine . This interaction alters the concentration of these neurotransmitters in the synaptic cleft, influencing various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on neurotransmitter levels. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, this compound can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the reuptake transporters for serotonin, noradrenaline, and dopamine. This inhibition prevents these neurotransmitters from being taken back up into the pre-synaptic neuron after they have been released, leading to increased levels in the synaptic cleft .
Temporal Effects in Laboratory Settings
It is known that the parent compound, sibutramine, has a half-life of approximately 1 hour in plasma, suggesting that this compound may have similar temporal dynamics .
Dosage Effects in Animal Models
Studies on sibutramine have shown that it can have dose-dependent effects, with higher doses leading to greater weight loss but also increased risk of side effects .
Transport and Distribution
Given its lipophilic nature, it is likely that it can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it is localized to the synaptic cleft where it can interact with neurotransmitter reuptake transporters .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662190 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216544-25-0 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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